![molecular formula C10H3Cl3FNO2 B2444415 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 457639-84-8](/img/structure/B2444415.png)
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
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Description
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H3Cl3FNO2 . It is also known by its synonyms OTAVA-BB BB7013820117 and 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chloro-4-fluorophenyl) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with various halogens (chlorine and fluorine) and a phenyl group . The molecular weight of the compound is 294.49 .Scientific Research Applications
Neuroprotection
Neurodegenerative diseases, such as Alzheimer’s disease, pose significant challenges. Researchers have explored novel neuroprotective agents to combat these conditions. The compound’s ability to inhibit glutamate-stimulated calcium uptake makes it a promising candidate for neuroprotection . Further studies could elucidate its mechanism of action and therapeutic potential.
Solubility Enhancement
Understanding solubility is crucial for drug development. Researchers have measured the solubility of thiadiazoles (including our compound) in buffer solutions. This information aids in formulating drug delivery systems and optimizing bioavailability .
Distribution Coefficients
The compound’s distribution coefficients in immiscible phases (such as 1-octanol/buffer and 1-hexane/buffer) mimic the gastrointestinal tract epithelium and the blood-brain barrier. These coefficients impact drug transport and permeability, influencing bioavailability .
Permeation Studies
Permeation experiments using Franz diffusion cells have been conducted to determine apparent permeability coefficients. These studies provide insights into how the compound crosses biological barriers, affecting its efficacy as a drug .
Bioavailability Assessment
The interplay between solubility and permeability directly affects bioavailability. Researchers have assessed this interplay to evaluate the potential bioavailability of the studied compounds, including our target compound .
Drug Design and Screening
Fast screening of a large number of structures with biological activity at receptors is essential during drug design. Investigating transport properties and physicochemical properties helps identify drug-like substances with therapeutic potential .
properties
IUPAC Name |
3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZIMLFRJNJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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